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Compound of Interest

Compound Name: ML192

Cat. No.: B1676638 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the electrophysiological effects of the G protein-

coupled receptor 55 (GPR55) antagonist, ML192, and the divalent cation, barium. While both

compounds can modulate cellular electrophysiology, they do so through fundamentally different

mechanisms. Barium directly blocks potassium ion channels, whereas ML192 exerts its effects

indirectly by antagonizing the GPR55 receptor, which in turn modulates ion channel activity.

Executive Summary
This comparison guide elucidates the distinct electrophysiological profiles of ML192 and

barium. Barium is a well-characterized, non-selective blocker of inwardly rectifying potassium

(Kir) channels, directly impeding ion flow and causing membrane depolarization. In contrast,

ML192 acts as an antagonist of GPR55. Activation of GPR55 has been shown to inhibit the M-

current (a type of potassium current) and increase intracellular calcium. Therefore, ML192 is

expected to counter these effects, leading to an enhancement of the M-current and a reduction

in intracellular calcium mobilization. The primary distinction lies in their mechanism of action:

direct channel blockade for barium versus indirect modulation via a G protein-coupled receptor

for ML192.

Data Presentation
The following tables summarize the key electrophysiological and pharmacological properties of

ML192 and barium.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1676638?utm_src=pdf-interest
https://www.benchchem.com/product/b1676638?utm_src=pdf-body
https://www.benchchem.com/product/b1676638?utm_src=pdf-body
https://www.benchchem.com/product/b1676638?utm_src=pdf-body
https://www.benchchem.com/product/b1676638?utm_src=pdf-body
https://www.benchchem.com/product/b1676638?utm_src=pdf-body
https://www.benchchem.com/product/b1676638?utm_src=pdf-body
https://www.benchchem.com/product/b1676638?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676638?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: General Properties and Primary Mechanism of Action

Feature ML192 Barium (Ba²⁺)

Compound Type
Small molecule organic

compound
Divalent metal cation

Primary Target
G protein-coupled receptor 55

(GPR55)
Potassium (K⁺) channels

Mechanism of Action Antagonist of GPR55
Direct pore block of K⁺

channels

Table 2: Electrophysiological Effects

Effect
ML192 (inferred from
GPR55 antagonism)

Barium

Effect on Kir Channels No direct effect reported.
Potent, non-selective blocker.

[1]

Effect on M-current (KCNQ

channels)

Potential enhancement by

preventing GPR55-mediated

inhibition.[2][3]

No direct effect reported.

Effect on Intracellular Calcium

[Ca²⁺]i

Potential decrease by

preventing GPR55-mediated

release from intracellular

stores.[2][3]

No direct effect on release

from stores; can affect Ca²⁺-

activated K⁺ channels.

Effect on Resting Membrane

Potential

Likely stabilization or

hyperpolarization by

preventing M-current inhibition.

Depolarization due to blockade

of K⁺ leak currents.

Effect on Action Potential

Potential shortening of

repolarization by enhancing K⁺

currents.

Broadening of the action

potential and induction of early

afterdepolarizations (EADs) in

cardiac myocytes.

Table 3: Quantitative Data (IC₅₀ Values)
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Compound Target Reported IC₅₀ Reference

ML192
GPR55 (β-arrestin

trafficking)
0.70 µM (LPI-induced) [4]

ML192
GPR55 (ERK1/2

phosphorylation)
1.1 µM [4]

Barium Kir2.1 channels
Micromolar range

(voltage-dependent)
[1]

Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
A standard method to investigate the effects of these compounds on ion channel function is the

whole-cell patch-clamp technique.

Objective: To measure macroscopic currents through ion channels in isolated cells and

determine the effects of ML192 or barium.

Methodology:

Cell Culture: Cells endogenously expressing or transiently transfected with the ion channel

or receptor of interest (e.g., HEK293 cells expressing Kir2.1 or GPR55 and KCNQ2/3) are

cultured on glass coverslips.

Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a

resistance of 2-5 MΩ when filled with intracellular solution.

Solutions:

External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10

Glucose (pH adjusted to 7.4 with NaOH).

Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH

adjusted to 7.2 with KOH).

Recording:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3970910/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3970910/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2278702/
https://www.benchchem.com/product/b1676638?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676638?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A micropipette is brought into contact with a cell to form a high-resistance (gigaohm) seal.

The cell membrane under the pipette tip is ruptured to achieve the whole-cell

configuration.

The membrane potential is clamped at a holding potential (e.g., -80 mV).

Voltage steps or ramps are applied to elicit ion channel currents.

Drug Application: ML192 or barium chloride is applied to the bath solution via a perfusion

system to observe its effect on the recorded currents.

Signaling Pathways and Experimental Workflow
Signaling Pathway of ML192 (via GPR55 Antagonism)
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Caption: Signaling pathway of GPR55, which is antagonized by ML192.

Direct Channel Block by Barium
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Caption: Direct block of inwardly rectifying potassium (Kir) channels by barium.
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Experimental Workflow for Electrophysiological
Comparison
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Click to download full resolution via product page

Caption: A typical experimental workflow for comparing the electrophysiological effects of two

compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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